[2H2]GIBBERELLIN A1

Catalog No.
S1821041
CAS No.
120396-35-2
M.F
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2H2]GIBBERELLIN A1

CAS Number

120396-35-2

Product Name

[2H2]GIBBERELLIN A1

Molecular Weight

0

Synonyms

[2H2]GIBBERELLIN A1

Gibberellin A1 (GA1), sometimes referred to as [2H2]Gibberellin A1, is a naturally occurring plant hormone that plays a crucial role in various aspects of plant growth and development []. Scientific research on [2H2]Gibberellin A1 primarily focuses on its applications in understanding and manipulating plant physiology.

Investigating Plant Growth Processes

One major area of research using [2H2]Gibberellin A1 involves investigating its effects on plant growth processes. Studies utilize [2H2]Gibberellin A1 as a tool to examine its influence on:

  • Stem elongation: [2H2]Gibberellin A1 is known to promote stem elongation in many plants. Researchers use isotopically labeled [2H2]Gibberellin A1 to track its movement and metabolism within the plant, allowing them to understand the mechanisms behind this growth promotion [].
  • Seed germination: [2H2]Gibberellin A1 can stimulate seed germination in some species. Research using [2H2]Gibberellin A1 helps elucidate the hormonal pathways involved in breaking seed dormancy and initiating germination [].
  • Flowering: The timing of flower development is often regulated by gibberellins, including [2H2]Gibberellin A1. Studies employ [2H2]Gibberellin A1 to investigate its role in flowering induction and how it interacts with other environmental cues [].

Understanding Plant Responses to Stress

Another area of scientific research explores how [2H2]Gibberellin A1 affects plant responses to stress. Studies investigate how [2H2]Gibberellin A1 application can influence plant tolerance to:

  • Drought stress: Research suggests [2H2]Gibberellin A1 can improve plant tolerance to drought conditions. Studies using isotopically labeled [2H2]Gibberellin A1 help researchers understand the mechanisms by which it enhances drought resistance [].
  • Nutrient deficiency: Some studies indicate that [2H2]Gibberellin A1 application can mitigate the negative effects of nutrient deficiencies on plant growth. Research explores how [2H2]Gibberellin A1 influences plant nutrient uptake and utilization [].

[2H2]Gibberellin A1 is a deuterated derivative of gibberellin A1, a naturally occurring plant hormone that plays a crucial role in regulating various physiological processes, including seed germination, stem elongation, and flowering. Gibberellins are tetracyclic diterpene acids characterized by their unique structure, which includes a lactone bridge that connects specific carbon atoms within the molecule. The presence of deuterium in [2H2]Gibberellin A1 allows researchers to trace metabolic pathways and study the compound's behavior in biological systems with greater precision due to the distinct mass differences from hydrogen .

  • Oxidation: This reaction can lead to the formation of various oxidized derivatives, altering the compound's functional groups.
  • Reduction: Reduction processes modify specific functional groups within the molecule, potentially affecting its biological activity.
  • Substitution: Substitution reactions can replace certain atoms or groups, resulting in different derivatives of gibberellin A1.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions under which these reactions occur—temperature, pressure, and solvent—are critical for achieving desired products.

Gibberellins, including [2H2]Gibberellin A1, are primarily involved in promoting plant growth and development. They stimulate seed germination by breaking dormancy and acting as chemical messengers that initiate various developmental processes. Specifically, gibberellins induce the synthesis of enzymes like α-amylase, which hydrolyze starch reserves in seeds into glucose for energy during germination. Additionally, they play a role in regulating flowering and fruit development by modulating gene expression related to growth .

The synthesis of [2H2]Gibberellin A1 typically involves:

  • Incorporation of Deuterium: This can be achieved through methods such as using deuterated precursors or exchanging hydrogen atoms with deuterium in deuterium oxide.
  • Catalytic Processes: Specific catalysts and controlled reaction conditions (temperature and pressure) are employed to facilitate the incorporation of deuterium into the gibberellin structure.

Industrial production may involve large-scale synthesis with optimized conditions to ensure high yield and purity, including purification steps like crystallization .

The applications of [2H2]Gibberellin A1 span several fields:

  • Scientific Research: It serves as a tracer in metabolic studies to elucidate gibberellin biosynthesis and degradation pathways.
  • Agriculture: Used in developing new plant growth regulators aimed at enhancing crop yields.
  • Medicine: Investigated for potential therapeutic effects and as a model compound in drug development .

Research indicates that [2H2]Gibberellin A1 interacts with specific molecular targets within plants. Its mechanism involves binding to gibberellin receptors, which leads to the degradation of DELLA proteins—known growth repressors. This degradation facilitates the expression of genes associated with growth promotion. Studies have also shown that certain bacteria can convert related gibberellins into bioactive forms, highlighting potential interactions between microbial activity and plant hormone dynamics .

Several compounds share structural similarities with [2H2]Gibberellin A1. Below is a comparison with some notable examples:

Compound NameStructure CharacteristicsUnique Features
Gibberellic Acid19-carbon structure with dihydroxyl groups on C-3β and C-13Most widely studied gibberellin; promotes seed germination and stem elongation
Gibberellin A3Similar tetracyclic structure but lacks hydroxyl on C-3βLess active than Gibberellic Acid; used in specific agricultural applications
Gibberellin A4Contains a hydroxyl group on C-3βImportant for regulating flowering time in some species
Gibberellin A7Characterized by its unique lactone bridgePlays a role in fruit development; less prominent than Gibberellic Acid

The uniqueness of [2H2]Gibberellin A1 lies primarily in its deuterated structure, which allows for enhanced tracking in metabolic studies compared to its non-deuterated counterparts. This feature provides valuable insights into gibberellin metabolism and its physiological effects on plant growth .

Dates

Modify: 2023-08-15

Explore Compound Types